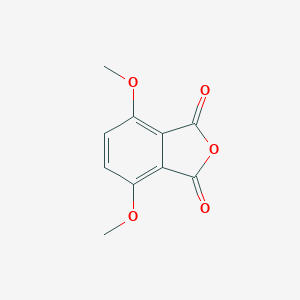
2-Methyl-1,4-phenylen bis(4-(4-(acryloyloxy)butoxy)benzoat)
Übersicht
Beschreibung
2-Methyl-1,4-phenylene bis(4-(4-(acryloyloxy)butoxy)benzoate) is an organic compound with the molecular formula C37H36O14. It is a white to light yellow powder or crystal that is used in various industrial and scientific applications. This compound is known for its unique chemical structure, which includes two acryloyloxy groups attached to a phenylene backbone through butoxy and benzoate linkages.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1,4-phenylene bis(4-(4-(acryloyloxy)butoxy)benzoate) has a wide range of applications in scientific research, including:
Polymer Science: Used as a monomer for the synthesis of advanced polymers with specific properties.
Materials Science: Employed in the development of high-performance materials for electronics and coatings.
Biomedical Research: Investigated for its potential use in drug delivery systems and biomedical devices.
Industrial Applications: Utilized as a cross-linking agent and modifier in various industrial processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,4-phenylene bis(4-(4-(acryloyloxy)butoxy)benzoate) typically involves multiple steps, including esterification and transesterification reactions. The starting materials often include 2-methyl-1,4-phenylenediamine, 4-(4-(acryloyloxy)butoxy)benzoic acid, and appropriate catalysts. The reaction conditions usually involve heating the reactants under inert atmosphere to prevent oxidation and degradation .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of high-purity starting materials and precise control of reaction conditions are crucial to ensure the desired product quality and yield. The final product is typically purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1,4-phenylene bis(4-(4-(acryloyloxy)butoxy)benzoate) undergoes various chemical reactions, including:
Polymerization: The acryloyloxy groups can participate in free-radical polymerization to form cross-linked polymers.
Hydrolysis: The ester linkages can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Substitution: The phenylene ring can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Hydrolysis: Acidic or basic aqueous solutions are employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using appropriate reagents
Major Products Formed
Polymerization: Cross-linked polymers with enhanced mechanical and thermal properties.
Hydrolysis: Carboxylic acids and alcohols.
Substitution: Substituted phenylene derivatives
Wirkmechanismus
The mechanism of action of 2-Methyl-1,4-phenylene bis(4-(4-(acryloyloxy)butoxy)benzoate) primarily involves its ability to undergo polymerization and form cross-linked networks. The acryloyloxy groups react with initiators to generate free radicals, which then propagate the polymerization process. The resulting polymers exhibit enhanced mechanical strength, thermal stability, and chemical resistance .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-1,4-phenylene bis(4-(6-(acryloyloxy)hexyloxy)benzoate): Similar structure with a longer alkoxy chain.
4-(((4-(acryloyloxy)butoxy)carbonyl)oxy)benzoic acid 2-methyl-1,4-phenylene ester: Similar ester linkages but different substituents on the phenylene ring
Uniqueness
2-Methyl-1,4-phenylene bis(4-(4-(acryloyloxy)butoxy)benzoate) is unique due to its specific combination of acryloyloxy, butoxy, and benzoate groups, which confer distinct properties such as high reactivity in polymerization and suitability for various industrial applications .
Eigenschaften
IUPAC Name |
[3-methyl-4-[4-(4-prop-2-enoyloxybutoxy)benzoyl]oxyphenyl] 4-(4-prop-2-enoyloxybutoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36O10/c1-4-32(36)42-22-8-6-20-40-28-14-10-26(11-15-28)34(38)44-30-18-19-31(25(3)24-30)45-35(39)27-12-16-29(17-13-27)41-21-7-9-23-43-33(37)5-2/h4-5,10-19,24H,1-2,6-9,20-23H2,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGINBDFXRCWQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)C2=CC=C(C=C2)OCCCCOC(=O)C=C)OC(=O)C3=CC=C(C=C3)OCCCCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
134483-43-5 | |
| Record name | Benzoic acid, 4-[4-[(1-oxo-2-propen-1-yl)oxy]butoxy]-, 1,1′-(2-methyl-1,4-phenylene) ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134483-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID201010230 | |
| Record name | 2-methylbenzene-1,4-diyl bis{4-[4-(acryloyloxy)butoxy]benzoate} | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201010230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132900-75-5 | |
| Record name | 1,1′-(2-Methyl-1,4-phenylene) bis[4-[4-[(1-oxo-2-propen-1-yl)oxy]butoxy]benzoate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132900-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1,4-phenylene bis(4-(4-(acryloyloxy)butoxy)benzoate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132900755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-methylbenzene-1,4-diyl bis{4-[4-(acryloyloxy)butoxy]benzoate} | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201010230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylbenzene-1,4-diyl bis{4-[4-(acryloyloxy)butoxy]benzoate} | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.585 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[b]thiophene, 2-iodo-6-methoxy-](/img/structure/B190076.png)


![6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B190083.png)

![1-Boc-6-benzyloctahydropyrrolo[3,4-B]pyridine](/img/structure/B190087.png)

![3-Chloro-1H-pyrazolo[3,4-b]quinoxaline](/img/structure/B190092.png)





![2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B190105.png)
